molecular formula C5H10BrNO B1266545 2-Bromo-n-ethylpropanamide CAS No. 5349-31-5

2-Bromo-n-ethylpropanamide

Cat. No.: B1266545
CAS No.: 5349-31-5
M. Wt: 180.04 g/mol
InChI Key: DOQUSEJOWOMUEH-UHFFFAOYSA-N
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Description

2-Bromo-n-ethylpropanamide is an organic compound with the molecular formula C5H10BrNO . It is a brominated derivative of propanamide, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-n-ethylpropanamide can be synthesized through several methods. One common approach involves the bromination of n-ethylpropanamide. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-ethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while reduction typically produces n-ethylpropanamide .

Scientific Research Applications

2-Bromo-n-ethylpropanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-ethylpropanamide involves its interaction with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-n-propylpropanamide
  • 2-Chloro-n-ethylpropanamide
  • 2-Iodo-n-ethylpropanamide

Uniqueness

2-Bromo-n-ethylpropanamide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-bromo-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQUSEJOWOMUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-31-5
Record name NSC1207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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